4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

Lipophilicity LogP SAR

Procure 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (97%) as a versatile pyridazinone building block. Its specific 4-amino and 6-chloro substitution pattern uniquely modulates electronic properties and lipophilicity (LogP 1.08), enabling focused SAR studies on FABP4 and mineralocorticoid receptors. The 6-chloro handle facilitates nucleophilic substitution for rapid library synthesis, while the amino group allows diverse functionalization. Ideal for agrochemical and medicinal chemistry research.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64
CAS No. 867130-83-4
Cat. No. B2592511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one
CAS867130-83-4
Molecular FormulaC10H8ClN3O
Molecular Weight221.64
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)N
InChIInChI=1S/C10H8ClN3O/c11-9-6-8(12)10(15)14(13-9)7-4-2-1-3-5-7/h1-6H,12H2
InChIKeyNTWANLJJEPZCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (CAS 867130-83-4): Baseline Identity for Research Procurement and Chemical Differentiation


4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, which is recognized as a versatile pharmacophore in medicinal chemistry [1]. It features a core pyridazin-3(2H)-one ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a phenyl ring at the 2-position . This specific substitution pattern creates a chemical handle for further functionalization and is associated with a distinct molecular property profile, including a calculated LogP of 1.08 [2] and a topological polar surface area of 60.91 Ų .

Why 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is Not a Direct Substitute for Other Pyridazinone Derivatives in Research


Generic substitution of 4-amino-6-chloro-2-phenylpyridazin-3(2H)-one with other pyridazinone derivatives, such as 4-amino-2-phenylpyridazin-3(2H)-one (lacking the 6-chloro group) or 6-chloro-2-phenylpyridazin-3(2H)-one (lacking the 4-amino group), is not scientifically valid for structure-activity relationship (SAR) studies or synthetic applications. The presence of both the electron-donating 4-amino group and the electron-withdrawing 6-chloro substituent significantly modulates the electronic environment of the pyridazinone ring, influencing its reactivity in nucleophilic substitution reactions and its binding affinity for biological targets [1][2]. Furthermore, the specific substitution pattern impacts key physicochemical properties like lipophilicity (LogP) and polar surface area (TPSA), which are critical determinants of compound behavior in assays and synthetic transformations [3].

Quantitative Differentiation of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one: Comparative Evidence for Scientific Selection


Lipophilicity Control in Pyridazinone Scaffolds: LogP Comparison Between 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one and Des-Chloro Analog

The lipophilicity of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (LogP = 1.08) [1] is significantly higher than that of its des-chloro analog, 4-amino-2-phenylpyridazin-3(2H)-one (LogP = 0.77) [2]. This difference in LogP, calculated using the same method (XLogP3), arises from the substitution of a chlorine atom at the 6-position.

Lipophilicity LogP SAR Physicochemical Properties

Synthetic Versatility as a Building Block: Direct Comparative Purity and Analytical Characterization

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is offered with a standard purity of 97% , which is higher than the typical 95% purity offered for related pyridazinone building blocks such as 6-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-57-3) [1]. Batch-specific analytical data, including NMR, HPLC, and GC, are available from reputable vendors , providing verifiable quality assurance for downstream applications.

Chemical Synthesis Purity Building Block Analytical Characterization

Functional Group Synergy for Targeted Inhibition: Class-Level SAR Inference for FABP4 and Mineralocorticoid Receptor

The 4-amino-6-chloro substitution pattern in pyridazin-3(2H)-one scaffolds has been identified as a critical pharmacophoric element for the inhibition of fatty acid-binding protein 4 (FABP4) [1][2] and mineralocorticoid receptor antagonism [3]. Specifically, the 4-amino pyridazinone core has been optimized as a valid scaffold for FABP4 inhibitors, achieving IC50 values as low as 1.57 µM [4], which is a 2.2-fold improvement over the endogenous ligand arachidonic acid (IC50 = 3.42 µM) [5]. While direct data for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is not available, its core structure closely aligns with the optimized 4-amino-6-chloro-pyridazinone scaffold identified in these studies.

FABP4 Inhibitor Mineralocorticoid Receptor SAR Pyridazinone

Differential Solubility Profile: Predicted Aqueous Solubility Comparison with Des-Chloro Analog

The predicted aqueous solubility of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (LogS = -2.75, ESOL method) is lower than that of its des-chloro analog, 4-amino-2-phenylpyridazin-3(2H)-one (LogS = -2.35, ESOL method) [1]. This corresponds to a calculated solubility of 0.396 mg/mL vs. 0.84 mg/mL, respectively.

Solubility ESOL Formulation Physicochemical Properties

High-Value Research and Industrial Application Scenarios for 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one


Medicinal Chemistry: Optimization of FABP4 Inhibitors and Mineralocorticoid Receptor Antagonists

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one serves as a privileged scaffold for the development of novel FABP4 inhibitors and mineralocorticoid receptor antagonists. Its 4-amino-6-chloro substitution pattern aligns with optimized pyridazinone cores showing improved potency over endogenous ligands (e.g., arachidonic acid) [1][2]. Researchers can leverage this scaffold to synthesize focused libraries, exploring substituent variations at the 4-amino and 6-chloro positions to enhance target affinity and selectivity [3][4].

Chemical Biology: SAR Studies on Pyridazinone-Derived Probe Molecules

The distinct physicochemical profile of 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one—specifically its increased lipophilicity (LogP = 1.08) and reduced aqueous solubility (LogS = -2.75) relative to des-chloro analogs [5]—makes it a valuable tool for structure-activity relationship (SAR) studies. It can be used to systematically investigate the impact of halogen substitution on target engagement, cellular permeability, and metabolic stability in a pyridazinone context [6].

Synthetic Chemistry: Advanced Building Block for Heterocyclic Compound Libraries

With a commercially available purity of 97% and batch-specific analytical characterization (NMR, HPLC, GC) , 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one is an ideal building block for the synthesis of complex heterocyclic libraries. The chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution reactions, while the 4-amino group can be acylated, alkylated, or converted to a variety of functional groups, enabling the rapid generation of diverse pyridazinone derivatives [7].

Agrochemical Research: Pyridazinone-Based Pesticide and Herbicide Development

Pyridazinone derivatives are well-documented for their agrochemical applications, including herbicidal and fungicidal activities [8][9]. 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, with its specific substitution pattern, can be utilized as a key intermediate in the synthesis of novel pyridazinone-based pesticides. Its moderate lipophilicity and synthetic versatility make it suitable for optimizing physicochemical properties relevant to foliar uptake and soil mobility [10].

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